3,3-dimethyl-1-(methylthio)-3,4-dihydroisoquinoline
Description
3,3-Dimethyl-1-(methylthio)-3,4-dihydroisoquinoline is a substituted dihydroisoquinoline derivative characterized by a partially saturated isoquinoline core with a methylthio (-SMe) group at position 1 and two methyl groups at position 2. This compound belongs to a class of nitrogen-containing heterocycles widely studied for their synthetic versatility and biological relevance. The methylthio substituent enhances lipophilicity and may influence electronic properties, impacting reactivity and bioactivity compared to other derivatives .
Properties
IUPAC Name |
3,3-dimethyl-1-methylsulfanyl-4H-isoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NS/c1-12(2)8-9-6-4-5-7-10(9)11(13-12)14-3/h4-7H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAYIROUIYOEEAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2C(=N1)SC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40385964 | |
| Record name | Isoquinoline, 3,4-dihydro-3,3-dimethyl-1-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40385964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132628-97-8 | |
| Record name | Isoquinoline, 3,4-dihydro-3,3-dimethyl-1-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40385964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-dimethyl-1-(methylthio)-3,4-dihydroisoquinoline typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as isoquinoline derivatives and methylthio reagents.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to facilitate the formation of the desired product.
Purification: After the reaction, the product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of 3,3-dimethyl-1-(methylthio)-3,4-dihydroisoquinoline may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the methylthio group is oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as dihydroisoquinoline derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Dihydroisoquinoline derivatives.
Substitution Products: Various substituted isoquinoline derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties:
The compound is investigated for its antimicrobial , anticancer , and anti-inflammatory properties. Research indicates that derivatives of 3,4-dihydroisoquinolines exhibit promising activity against several cancer cell lines and may serve as potential leads for drug development.
Case Study:
One study focused on synthesizing 3,4-dihydroisoquinolone derivatives to evaluate their inhibitory effects on poly(ADP-ribose) polymerase (PARP), a target in cancer therapy. The lead compound identified demonstrated superior drug-like properties compared to existing PARP inhibitors like Olaparib, highlighting the potential of this class of compounds for therapeutic applications .
Organic Synthesis
Role as an Intermediate:
3,3-Dimethyl-1-(methylthio)-3,4-dihydroisoquinoline serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the formation of various derivatives that can be tailored for specific applications in pharmaceuticals and agrochemicals.
Data Table: Synthesis Applications
| Compound Type | Reaction Type | Yield (%) | Reference |
|---|---|---|---|
| Enamino Ketones | Acylation reactions | 85 | |
| Pyrroledione Derivatives | Reactions with oxalyl chloride | 90 | |
| N-Alkylated Derivatives | N-Alkylation via iminium intermediates | 75 |
Biological Studies
Mechanism of Action:
The biological activity of 3,3-dimethyl-1-(methylthio)-3,4-dihydroisoquinoline is attributed to its interaction with specific molecular targets involved in various signaling pathways. This compound can modulate pathways related to cell proliferation and apoptosis.
Case Study:
In a study examining the spasmolytic activity of related compounds, it was found that certain derivatives exhibited significant relaxation effects on smooth muscle tissues, suggesting potential therapeutic roles in gastrointestinal disorders .
Industrial Applications
Development of Novel Materials:
Research is ongoing into the use of this compound in developing new materials and chemical processes. Its unique chemical properties make it a candidate for innovative applications in material science.
Data Table: Industrial Applications
| Application Area | Description | Potential Impact |
|---|---|---|
| Material Science | Development of polymers | Enhanced mechanical properties |
| Chemical Processes | Green synthesis methodologies | Reduced environmental impact |
Mechanism of Action
The mechanism of action of 3,3-dimethyl-1-(methylthio)-3,4-dihydroisoquinoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in various biological processes.
Pathways Involved: It can modulate signaling pathways, such as those related to cell proliferation, apoptosis, and inflammation, leading to its observed biological effects.
Comparison with Similar Compounds
Structural and Substituent Variations
Key structural analogs of 3,3-dimethyl-1-(methylthio)-3,4-dihydroisoquinoline include derivatives with substituents such as methoxy, methylsulfonyl, and carboxamide groups. These modifications alter physicochemical properties and biological interactions:
Substituent Effects :
Biological Activity
3,3-Dimethyl-1-(methylthio)-3,4-dihydroisoquinoline is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by the presence of a methylthio group, which influences its reactivity and biological interactions. The molecular formula is , and it has been identified as a potential candidate for various pharmacological applications.
Biological Activities
1. Antimicrobial Activity
Research indicates that 3,3-dimethyl-1-(methylthio)-3,4-dihydroisoquinoline exhibits antimicrobial properties. It has been tested against various bacterial strains and has shown promising results in inhibiting their growth. The mechanism involves interference with bacterial cell wall synthesis and metabolic pathways.
2. Anticancer Potential
The compound has been investigated for its anticancer properties. Studies have demonstrated its ability to induce apoptosis in cancer cells through the modulation of signaling pathways related to cell proliferation and survival. Notably, it interacts with poly(ADP-ribose) polymerase (PARP) enzymes, which are crucial in DNA repair mechanisms.
3. Anti-inflammatory Effects
In vitro studies suggest that this compound possesses anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This activity could be beneficial in treating conditions characterized by chronic inflammation.
The biological effects of 3,3-dimethyl-1-(methylthio)-3,4-dihydroisoquinoline can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition: The compound acts as an inhibitor of specific enzymes involved in inflammatory responses and cancer cell proliferation.
- Signal Transduction Modulation: It influences key signaling pathways such as MAPK and NF-kB, leading to altered cellular responses.
Case Studies and Experimental Data
Several studies have explored the biological activity of this compound:
- In Vitro Assays: A study demonstrated that at a concentration of 10 µM, the compound inhibited PARP activity by over 80%, indicating strong potential as an anticancer agent .
- Animal Models: In preclinical models, administration of the compound resulted in reduced tumor growth and improved survival rates in treated subjects compared to controls.
Comparative Analysis with Similar Compounds
To understand the uniqueness of 3,3-dimethyl-1-(methylthio)-3,4-dihydroisoquinoline, a comparison with similar compounds was conducted:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| 3,3-Dimethyl-1-butanol | Moderate antimicrobial | Disruption of cell membrane integrity |
| 3,4-Dihydroisoquinoline | Anticancer | PARP inhibition |
| 1-Oxo-3,4-dihydroisoquinoline-4-carboxamide | Strong PARP inhibitor | Competitive inhibition at binding site |
Future Directions
Given the promising biological activities observed, further research is warranted to explore the therapeutic potential of 3,3-dimethyl-1-(methylthio)-3,4-dihydroisoquinoline. Future studies should focus on:
- In Vivo Studies: To validate efficacy and safety profiles in animal models.
- Mechanistic Studies: To elucidate detailed pathways influenced by this compound.
- Clinical Trials: To assess its potential as a therapeutic agent in humans.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3,4-dihydroisoquinoline derivatives, and how are reaction conditions optimized?
- Answer : A widely used method involves oxidizing 1,2,3,4-tetrahydroisoquinoline (THIQ) using hypervalent iodine reagents like IBX in DMSO (20 min, quantitative yield) followed by Ugi-azide reactions with aliphatic isocyanides and TMSN₃ in MeOH (3 hours, up to 97% yield) . Alternative approaches include acid-catalyzed cyclization of aniline derivatives in hydrocarbon solvents or solvent-free conditions, as outlined in patent methodologies . Optimization focuses on solvent choice, temperature, and catalyst loading to minimize side reactions.
Q. How is the purity and structural integrity of 3,4-dihydroisoquinoline derivatives validated during synthesis?
- Answer : Characterization employs techniques such as NMR (¹H/¹³C) for confirming regioselectivity, HPLC for purity assessment (>98%), and mass spectrometry (HRMS) for molecular weight verification. For example, the SMILES string (e.g.,
CC1=NCCC2=CC(=C(C=C12)OC)OC) and InChI key are cross-referenced with databases . Electrochemical analysis (cyclic voltammetry) is used to monitor redox behavior, critical for derivatives intended for catalytic applications .
Advanced Research Questions
Q. What strategies address selectivity challenges in the semi-dehydrogenation of THIQ to 3,4-dihydroisoquinoline?
- Answer : Noble metal-free photocatalysts like MoS₂/ZnIn₂S₄ nanocomposites enable selective semi-dehydrogenation under visible light (λ ≥ 420 nm), achieving >90% yield of 3,4-dihydroisoquinoline with H₂ co-production. The bandgap engineering of ZnIn₂S₄ (~2.4 eV) ensures oxidation potential alignment (+1.01 V vs. NHE) to dehydrogenate two protons without full aromatization . This contrasts with noble metal catalysts (e.g., Ru-TsDPEN), which require precise ligand tuning to suppress over-hydrogenation .
Q. How do enantioselective hydrogenation methods achieve high stereocontrol in dihydroisoquinoline derivatives?
- Answer : Iridium complexes with Josiphos-type ligands (e.g., P-trifluoromethyl derivatives) enable asymmetric hydrogenation of 3,4-dihydroisoquinolinium salts, achieving up to 99% enantiomeric excess (ee). Key factors include ligand steric bulk, solvent polarity (isopropanol preferred), and hydrogen pressure (1–5 bar) . Ruthenium-catalyzed transfer hydrogenation using formic acid/triethylamine as a hydrogen source also provides high ee (99%) but requires elevated temperatures (60–80°C) .
Q. What mechanistic insights explain contradictory yields in aza-Henry reactions of 3,4-dihydroisoquinoline?
- Answer : The reaction proceeds via an azinic acid tautomer of nitromethane, which nucleophilically attacks the imine moiety. Excess nitromethane (5–10 equiv.) and ambient conditions favor β-nitroamine formation (70–85% yield). Competing pathways, such as retro-aza-Henry reactions, are suppressed by in situ acylation/alkylation . By contrast, isoquinolinium ions exhibit lower reactivity due to reduced tautomer accessibility, necessitating base additives like DBU .
Analytical & Application-Focused Questions
Q. Which electrochemical techniques are critical for studying dihydroisoquinoline derivatives in catalytic systems?
- Answer : Differential pulse voltammetry (DPV) identifies oxidation potentials (e.g., +1.01 V and +1.15 V vs. NHE for THIQ), guiding photocatalyst selection . Chronoamperometry monitors charge transfer efficiency in semiconductor-based systems (e.g., ZnIn₂S₄), correlating photocurrent density with catalytic activity .
Q. How are dihydroisoquinoline derivatives applied in pharmaceutical intermediates?
- Answer : These derivatives serve as precursors to morphinans and isoquinoline alkaloids. For example, 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline is a key intermediate in synthesizing bladder-sensitive muscarinic antagonists like solifenacin. Enantioselective hydrogenation steps ensure chirality retention in final APIs .
Data Contradictions & Resolution
Q. Why do catalytic efficiencies vary between noble metal and metal-free systems in dehydrogenation reactions?
- Answer : Noble metals (e.g., Ru, Ir) exhibit higher intrinsic activity but face cost and scarcity limitations. Metal-free MoS₂/ZnIn₂S₄ achieves comparable yields (90% vs. 95% for Ru) but requires longer reaction times (24 vs. 6 hours). The trade-off centers on sustainability vs. throughput .
Safety & Handling
Q. What safety protocols are recommended for handling 3,4-dihydroisoquinoline derivatives?
- Answer : Derivatives with acute toxicity (e.g., WGK 3 classification) require PPE (gloves, goggles) and fume hood use. Storage under inert atmosphere (N₂/Ar) prevents oxidation. Waste disposal follows halogenated solvent protocols due to potential genotoxicity .
Tables
| Catalytic System | Yield (%) | ee (%) | Conditions | Reference |
|---|---|---|---|---|
| Ru-TsDPEN/Formic Acid | 97 | 99 | 60°C, 12 h | |
| MoS₂/ZnIn₂S₄ (Visible Light) | 90 | N/A | RT, 24 h, λ ≥ 420 nm | |
| Ir-Josiphos Ligand | 95 | 99 | 5 bar H₂, 25°C |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
